2,5-dichloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide
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Description
This compound belongs to the class of organic compounds known as benzenesulfonamides . It’s a small molecule and is currently classified as experimental . The compound is also known to be a part of various drugs available in clinical therapy .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a bicyclic N-heteroarene . This ring system is isoelectronic with that of purines, and depending on the choice of substituents, it can also act as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The compound may undergo bioactivation to a chemically reactive intermediate. This process involves covalent binding and glutathione conjugation . The cytochrome (CYP) P450 enzymes responsible for this bioactivation were identified as cytochrome P450 3A4, 1A2, and 2D6 in humans .Mechanism of Action
Target of Action
The primary target of this compound is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the regulation of gluconeogenesis, the process of glucose synthesis from non-carbohydrate precursors.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. The nitrogen atoms of the 1,2,4-triazole ring are capable of binding to the iron in the heme moiety of CYP-450 . This interaction inhibits the enzyme’s activity, leading to changes in the metabolic processes controlled by the enzyme.
Properties
IUPAC Name |
2,5-dichloro-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O3S/c1-23-13-5-4-11-17-18-12(20(11)19-13)7-16-24(21,22)10-6-8(14)2-3-9(10)15/h2-6,16H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOGHGWWWDEUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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